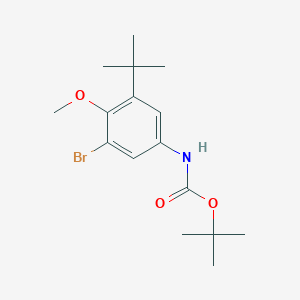

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate

CAS No.: 1132940-57-8

Cat. No.: VC20366826

Molecular Formula: C16H24BrNO3

Molecular Weight: 358.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1132940-57-8 |

|---|---|

| Molecular Formula | C16H24BrNO3 |

| Molecular Weight | 358.27 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C16H24BrNO3/c1-15(2,3)11-8-10(9-12(17)13(11)20-7)18-14(19)21-16(4,5)6/h8-9H,1-7H3,(H,18,19) |

| Standard InChI Key | XCZKCIQLJARGGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC |

Introduction

Structural and Molecular Properties

Chemical Identity and Functional Groups

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate belongs to the carbamate class, featuring a phenyl ring with three distinct substituents:

-

A bromine atom at the 3-position, enabling cross-coupling reactions .

-

A methoxy group (-OCH) at the 4-position, influencing electronic properties and solubility.

-

Two tert-butyl groups (one as part of the carbamate and another at the 5-position), enhancing steric hindrance and thermal stability .

The IUPAC name, tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate, reflects its substitution pattern. Its canonical SMILES string, CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC, provides a precise representation of connectivity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 358.27 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

| LogP (Partition Coefficient) | Estimated >3 (hydrophobic) |

The absence of melting/boiling point data in literature underscores the compound’s primary use in non-volatile applications, such as solid-phase synthesis.

Synthesis and Reaction Pathways

Palladium-Catalyzed Functionalization

In recent studies, analogous tert-butyl carbamates undergo C-H activation and Suzuki-Miyaura coupling to form nitrogen-containing heterocycles. For example:

-

Palladium catalysts enable cyclization of 2-bromoindenones to indenoindoles, leveraging the bromine atom’s reactivity .

-

tert-Butyl carbamates serve as directing groups, facilitating regioselective bond formation .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

Mass Spectrometry:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl/alkyl groups, a strategy used in synthesizing kinase inhibitors and antimicrobial agents . For instance:

-

Coupling with boronic acids yields biaryl structures, common in drug candidates .

-

The methoxy group enhances solubility, aiding bioavailability.

Agrochemical Development

Carbamates are pivotal in pesticidal agents. The tert-butyl groups improve stability under field conditions, while the bromine atom allows further derivatization.

Materials Science

Bulky tert-butyl groups impart thermal stability to polymers and resins, making the compound useful in high-performance materials.

Recent Research and Innovations

Indenoindole Synthesis

A 2023 study demonstrated that tert-butyl carbamates participate in palladium-catalyzed annulations, forming indenoindoles—a scaffold with antitumor potential . For example:

One-Pot Benzofuran Formation

A 2018 protocol utilized bromoaryl carbamates in Cu(I)-catalyzed cyclizations, producing 3-cyanobenzofurans—key intermediates in organic LEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume